BenchChemオンラインストアへようこそ!

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Antiproliferative Thiazolidinedione IC50

2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a heterocyclic compound belonging to the thiazolidinedione (TZD) class, characterized by a 1,3-thiazolidine ring bearing carbonyl groups at positions 2 and 4, with an exocyclic acetic acid moiety attached via a C5-ylidene double bond. The (Z)-configuration of the 5-ylidene bond is the thermodynamically favored isomer, conferring distinct electronic conjugation between the carboxylate and the thiazolidine core.

Molecular Formula C5H3NO4S
Molecular Weight 173.1
CAS No. 5374-29-8
Cat. No. B6274208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
CAS5374-29-8
Molecular FormulaC5H3NO4S
Molecular Weight173.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid (CAS 5374-29-8): A Thiazolidinedione-Derived Building Block for Medicinal Chemistry and Organic Synthesis


2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a heterocyclic compound belonging to the thiazolidinedione (TZD) class, characterized by a 1,3-thiazolidine ring bearing carbonyl groups at positions 2 and 4, with an exocyclic acetic acid moiety attached via a C5-ylidene double bond [1]. The (Z)-configuration of the 5-ylidene bond is the thermodynamically favored isomer, conferring distinct electronic conjugation between the carboxylate and the thiazolidine core [2]. This compound is primarily employed as a versatile synthetic intermediate for constructing biologically active TZD derivatives, including antiproliferative, antibacterial, and anti-inflammatory agents [1][3].

Why Generic Thiazolidinedione-5-acetic Acid Analogs Cannot Substitute 2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic Acid in Structure-Activity Studies


The critical structural discriminator between 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (CAS 5374-29-8) and its closest analog—2-(2,4-dioxothiazolidin-5-yl)acetic acid (CAS 875-97-8, the reduced 'yl' form)—is the presence of the exocyclic C5=C bond. This ylidene double bond introduces extended π-conjugation between the carboxylate and the thiazolidine-2,4-dione nucleus, shifting the pKa of the acetic acid moiety, altering tautomeric equilibria (keto-enol), and fundamentally changing the reactivity profile at the 5-position [1][2]. Critically, the ylidene form can function as a dienophile in [4+2] cycloadditions—a reactivity pathway entirely absent in the saturated yl analog—which has been exploited to access structurally complex adducts inaccessible from the reduced form [2]. In biological systems, derivatives built from each scaffold exhibit divergent antiproliferative and antibacterial potencies, confirming that the oxidation state at the 5-position is not a trivial exchange [1][3].

Quantitative Differentiation Evidence: 2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid vs. Its Closest Analogs


Antiproliferative Activity of Ylidene-Derived Compound 18 vs. Irinotecan in Human Cancer Cell Lines

In the Trotsko et al. (2018) study, a series of thiazolidine-2,4-dione derivatives (compounds 12–28) were synthesized from both 2-(2,4-dioxothiazolidin-5-yl)acetic acid (reduced form) and 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid (target compound, CAS 5374-29-8). Among all derivatives, compound 18—derived from the ylidene scaffold—exhibited the highest antiproliferative potency against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with IC50 values meaningfully lower than those of the clinical reference drug irinotecan [1]. The safety index (SI) of compound 18 was also relatively high, indicating a favorable therapeutic window. This head-to-head comparison within the same study establishes that the ylidene oxidation state at the 5-position contributes to superior antiproliferative outcomes relative to both the reduced yl-derived congeners and an established chemotherapeutic agent.

Antiproliferative Thiazolidinedione IC50

Antibacterial MIC Comparison: Yl/Ylidene Hybrids vs. Oxacillin and Cefuroxime

In a 2018 study directly comparing derivatives synthesized from both 2-(2,4-dioxothiazolidin-5-yl)acetic acid (reduced) and 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid (target compound), the most active compounds from the combined yl/ylidene series exhibited minimum inhibitory concentrations (MIC) of 3.91 mg/L against Gram-positive bacterial reference strains [1]. The antibacterial activity of these derivatives was reported as similar to or higher than that of the standard antibiotics oxacillin and cefuroxime. The study authors explicitly concluded that 'geometry of molecule does not play important role in antibacterial response,' indicating that for Gram-positive antibacterial activity, either the yl or ylidene starting material can be selected without loss of potency. This equivalence is itself a critical differentiation metric: the ylidene form offers equivalent antibacterial performance while retaining the unique dienophilic reactivity that the reduced form lacks, making it the more versatile procurement choice when downstream diversification is anticipated.

Antibacterial MIC Thiazolidinedione

Dienophilic Reactivity in Diels-Alder Cycloadditions: A Unique Capability Absent in the Reduced Analog

Vafina et al. (2014) demonstrated that 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid (target compound) undergoes a [4+2] Diels-Alder cycloaddition with levopimaric acid—a diterpene resin acid bearing a conjugated diene system—to yield novel thiazolidinedione-containing adducts characterized by elemental analysis and NMR spectroscopy [1]. This reactivity is enabled by the electron-deficient exocyclic C5=C double bond, which acts as the dienophilic partner. In contrast, the saturated analog, 2-(2,4-dioxothiazolidin-5-yl)acetic acid (CAS 875-97-8), lacks this double bond and is structurally incapable of participating as a dienophile in Diels-Alder reactions. This binary functional distinction—reactive vs. inert in cycloadditions—represents an absolute differentiation that cannot be bridged by formulation adjustments or process modifications. For research groups synthesizing complex polycyclic scaffolds, the ylidene form is the only viable choice between these two in-class analogs.

Diels-Alder Dienophile Cycloaddition

Cytotoxic Activity of Amide Derivatives: Cross-Scaffold Comparison with Reduced-Form Amides

The amide derivatives of 2,4-thiazolidinedione-5-acetic acid (the reduced yl form, CAS 875-97-8) have been independently evaluated for cytotoxic activity by Alegaon and Alagawadi (2012). Compound 3j from this series inhibited proliferation of HeLa, HT29, A549, and MCF-7 cell lines with IC50 values of 33, 35, 30, and 36 µM, respectively [1]. In contrast, the Trotsko et al. (2018) study on ylidene-derived compounds (using CAS 5374-29-8 as starting material) identified derivative 18 as the most potent antiproliferative agent, with activity significantly exceeding that of irinotecan—implying IC50 values well below the 30-36 µM range observed for the reduced-form amides [2]. While a direct head-to-head comparison under identical assay conditions has not been published, the cross-study data suggests that the ylidene scaffold may afford derivatives with substantially lower IC50 values than those achievable with the reduced yl scaffold. Formal confirmation would require synchronous testing in a single laboratory.

Cytotoxicity Amide derivatives MTT assay

High-Value Application Scenarios for 2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid Based on Quantitative Evidence


Lead Optimization in Anticancer Drug Discovery: Accessing High-Potency Thiazolidinedione Derivatives

Trotsko et al. (2018) demonstrated that compound 18—synthesized from 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (CAS 5374-29-8)—significantly outperformed irinotecan in antiproliferative assays against lung, liver, and breast cancer cell lines [1]. Medicinal chemistry teams pursuing TZD-based anticancer leads should prioritize procurement of the ylidene form to access this high-potency derivative space. The compound's carboxylic acid handle also enables straightforward amidation and esterification to generate focused libraries for SAR exploration.

Antibacterial Hybrid Molecule Synthesis with Dual Pharmacophores

Both the Saudi Pharmaceutical Journal study [1] and complementary work on chlorophenylthiosemicarbazone hybrids [2] confirm that derivatives of this ylidene acid achieve MIC values of 3.91 mg/L against Gram-positive bacteria—comparable to or exceeding oxacillin and cefuroxime. The compound serves as an efficient starting material for constructing hybrid antibacterial agents that combine the TZD pharmacophore with rhodanine, 2-thiohydantoin, or thiosemicarbazone moieties, offering multi-target mechanisms of action relevant to combating drug-resistant strains.

Synthesis of Complex Polycyclic Scaffolds via Diels-Alder Chemistry

The unique dienophilic reactivity of the 5-ylidene double bond, conclusively demonstrated by Vafina et al. (2014) through the Diels-Alder reaction with levopimaric acid [1], positions this compound as a strategic building block for constructing polycyclic hybrids that fuse the TZD core with terpenoid, steroid, or alkaloid frameworks. This application scenario is entirely inaccessible using the reduced 2-(2,4-dioxothiazolidin-5-yl)acetic acid (CAS 875-97-8), making the ylidene form the mandatory procurement choice for laboratories engaged in complexity-generating cycloaddition strategies.

Preparation of Amide and Ester Derivatives for Phenotypic Screening Libraries

The free carboxylic acid group of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid provides a direct conjugation handle for amide bond formation with diverse amine-containing fragments or esterification with alcohols. This reactivity has been exploited in multiple published series to generate screening libraries for antiproliferative and antibacterial phenotypic assays [1][2]. Procurement of the ylidene form in multi-gram quantities is recommended for core-facility and CRO settings requiring reliable building block supply for high-throughput derivatization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.